3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether
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Overview
Description
3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether, also known as etofenprox, is a synthetic pyrethroid insecticide. It is characterized by its low mammalian toxicity and high efficacy against a broad spectrum of insect pests. Etofenprox is widely used in agriculture, public health, and veterinary applications due to its unique chemical structure and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-ethoxyphenyl)-2-ethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of etofenprox follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to distillation and recrystallization to obtain pure etofenprox .
Chemical Reactions Analysis
Types of Reactions
Etofenprox undergoes various chemical reactions, including:
Oxidation: Etofenprox can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of etofenprox can yield alcohols and alkanes.
Substitution: Etofenprox can undergo nucleophilic substitution reactions, particularly at the ether linkage
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols and alkanes.
Substitution: Results in the formation of substituted ethers
Scientific Research Applications
Etofenprox has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrethroid insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in controlling vector-borne diseases.
Industry: Utilized in the formulation of insecticidal products for agricultural and public health purposes
Mechanism of Action
Etofenprox exerts its insecticidal effects by targeting the nervous system of insects. It acts on the voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. Etofenprox is unique in that it does not contain an ester linkage, which is common in other pyrethroids, making it less susceptible to hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another pyrethroid insecticide with a similar mode of action but contains an ester linkage.
Cypermethrin: A type II pyrethroid with a cyano group that enhances its insecticidal activity.
Deltamethrin: A highly potent pyrethroid with a similar mechanism of action
Uniqueness
Etofenprox is unique among pyrethroids due to its non-ester structure, which provides greater stability and lower mammalian toxicity. This makes it a preferred choice in applications where safety and environmental impact are critical considerations .
Properties
CAS No. |
80854-05-3 |
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Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C26H30O3/c1-4-26(3,22-14-16-23(17-15-22)28-5-2)20-27-19-21-10-9-13-25(18-21)29-24-11-7-6-8-12-24/h6-18H,4-5,19-20H2,1-3H3 |
InChI Key |
GYISLIQJPVSSJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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